2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Beschreibung
BenchChem offers high-quality 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-6(8(12)13)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKRIYJWJVLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CNC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: A Privileged Scaffold in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the natural ligand, ATP, while exploiting subtle structural differences in the kinase active site. 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2126935-98-4) has emerged as a critical building block in this domain[1].
By combining a 7-deazapurine core with strategic substitutions at the C2 and C4 positions, this molecule provides drug developers with a versatile, high-affinity pharmacophore. This technical whitepaper explores the structural logic, physicochemical profiling, and synthetic methodologies associated with this scaffold, providing a comprehensive guide for researchers engaged in hit-to-lead optimization and targeted oncology or immunology drug development[2][3].
Physicochemical & Structural Profiling
The utility of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid stems from its highly favorable physicochemical properties, which align closely with Lipinski’s Rule of Five, making it an ideal starting material for oral drug development.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Drug Design |
|---|---|---|
| Molecular Formula | C8H7N3O2 | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 177.16 g/mol | Leaves a ~320 Da "budget" for adding target-specific functional groups. |
| H-Bond Donors (HBD) | 2 (Pyrrole N-H, Carboxyl O-H) | Facilitates critical interactions with the kinase hinge region. |
| H-Bond Acceptors (HBA) | 4 (N1, N3, C=O, C-O) | Mimics the hydrogen-bonding network of the adenine ring of ATP. |
| LogP (Estimated) | ~0.8 - 1.2 | Highly polar core; requires lipophilic amidation for membrane permeability. |
Mechanistic Rationale in Drug Design
The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose in the context of kinase inhibition[2][3].
-
The 7-Deazapurine Core (Pyrrolo[2,3-d]pyrimidine): This bicyclic system is a bioisostere of purine (adenine). The presence of the N1 and N3 nitrogens enables the molecule to engage the peptide backbone of the kinase hinge residues (typically via strong hydrogen bonding), perfectly mimicking the binding mode of ATP[2]. Replacing the N7 of purine with a carbon (C7-H) reduces the overall polarity and eliminates a potential metabolic liability, while also altering the electron density of the pyrimidine ring to favor target residence time[3].
-
The 2-Methyl Group: Positioned at C2, the methyl group projects into a small, highly conserved hydrophobic pocket adjacent to the hinge region. This steric bulk is a critical selectivity filter: it prevents binding to off-target kinases that possess bulky "gatekeeper" residues, while increasing affinity for kinases that can accommodate it (such as LRRK2 and RET)[2][4].
-
The 4-Carboxylic Acid: Situated at the position equivalent to C6 in purine, the carboxylic acid acts as a versatile synthetic vector. By converting this acid into various amides, researchers can direct substituents into the solvent-exposed ribose-binding pocket or extend deeply into the DFG-out allosteric site to achieve Type II (ATP non-competitive) kinase inhibition[5][6].
Fig 1: Pharmacophore logic of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold.
Synthetic Methodologies & Protocols
The synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is typically achieved starting from the commercially available 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine[7]. The most robust and scalable method utilizes a palladium-catalyzed methoxycarbonylation followed by saponification[8].
Experimental Protocol: Carbonylation-Based Workflow
Step 1: N7-Protection
-
Procedure: To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0 °C, add NaH (1.2 eq). Stir for 30 minutes, then add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Warm to room temperature.
-
Causality: The acidic N-H of the pyrrole ring (pKa ~ 11.5) can coordinate with the palladium catalyst in the next step, leading to catalyst poisoning or off-target N-carbonylation[8]. Masking it with a SEM group ensures the Pd catalyst exclusively inserts into the C4-Cl bond.
-
Validation: Aqueous workup removes DMF. The reaction is deemed complete when LCMS indicates the disappearance of the starting mass and a shift of +130 Da.
Step 2: Palladium-Catalyzed Methoxycarbonylation
-
Procedure: Dissolve the SEM-protected intermediate in a mixture of MeOH and DMF. Add Pd(dppf)Cl₂ (0.05 eq) and triethylamine (2.0 eq). Purge the vessel with CO gas and heat to 80 °C under a CO balloon for 12 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is thermodynamically required to facilitate the migratory insertion of carbon monoxide into the Pd-aryl bond[8][9]. Triethylamine acts as a proton scavenger to drive the equilibrium forward as methanol attacks the Pd-acyl intermediate.
-
Validation: TLC (Hexanes/EtOAc) will show a highly fluorescent blue spot under 254 nm UV, indicating the extended conjugation of the newly formed methyl ester.
Step 3: Saponification
-
Procedure: Dissolve the methyl ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
Causality: Lithium hydroxide is preferred over sodium hydroxide because the small lithium cation strongly coordinates to the carbonyl oxygen. This increases the electrophilicity of the ester carbon, accelerating nucleophilic attack by the hydroxide ion at room temperature and preventing base-catalyzed degradation of the pyrimidine ring.
-
Validation: Acidification of the aqueous layer to pH 3-4 forces the precipitation of the carboxylic acid, providing a highly efficient, self-purifying isolation step.
Step 4: SEM-Deprotection
-
Procedure: Treat the protected acid with TFA in DCM (1:1) for 2 hours. Concentrate, then redissolve in MeOH and add ethylenediamine. Stir for 1 hour.
-
Causality: TFA cleaves the SEM ether to yield an unstable N-hydroxymethyl intermediate[8]. Subsequent treatment with a nucleophilic amine (ethylenediamine) traps the released formaldehyde, driving the complete deprotection to the free N-H pyrrole without forming polymeric side products.
-
Validation: Final purity is confirmed by HPLC (>95%) and exact mass (m/z 178.06 [M+H]⁺).
Fig 2: Step-by-step synthetic workflow from the 4-chloro precursor to the final carboxylic acid.
Applications in Kinase Inhibition (Case Studies)
The 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid building block has been instrumental in the discovery of several clinical and preclinical candidates. By coupling the C4-carboxylic acid with various complex amines, researchers have successfully targeted distinct kinase conformations.
Table 2: Quantitative Impact of the Pyrrolo[2,3-d]pyrimidine Scaffold on Kinase Targets
| Target Kinase | Disease Indication | Role of the Scaffold / Modification | Potency (IC50) | Ref |
| LRRK2 (G2019S) | Parkinson's Disease | The pyrrolo-pyrimidine core mimics the TTK hinge region; chiral C4-amine substitutions drive extreme selectivity. | 3.3 nM | [4] |
| RET | NSCLC / Thyroid Cancer | The 7-deazapurine acts as a "warhead" for RET inhibition; C4-derivatives engage the DFG-out pocket. | 59 nM | [2][4] |
| CSF1R | Breast Cancer / Macrophage | C6-carboxylic acid derivatives strongly favor binding to the autoinhibited (DFG-out-like) form of the kinase. | Subnanomolar | [5][6] |
| TBK1 | Inflammation / Cancer | Structural mimicry of ATP allows for potent inhibition; downstream target genes (cxcl10, ifnβ) are significantly suppressed. | 22.4 nM | [3] |
Conclusion
The 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold is a masterclass in rational drug design. Its 7-deazapurine core guarantees baseline ATP-mimetic affinity, the 2-methyl group acts as a steric selectivity filter, and the 4-carboxylic acid provides a chemically robust vector for exploring complex allosteric pockets[2][4][5]. Supported by highly reliable palladium-catalyzed synthetic workflows[8], this molecule will continue to serve as a foundational building block in the development of next-generation kinase inhibitors.
References
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- Source: acs.
- Title: Application of deep generative model for design of Pyrrolo[2,3-d] pyrimidine derivatives as new selective TANK binding kinase 1 (TBK1)
- Source: nih.
- Source: acs.
- Source: sigmaaldrich.
- Title: CAS:1638767-45-9, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine ...
- Source: chemicalbook.
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
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- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine | 71149-52-5 [chemicalbook.com]
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The Discovery, Synthesis, and Application of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in Modern Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 7-deazapurine class—specifically the pyrrolo[2,3-d]pyrimidine core—has emerged as a cornerstone of targeted therapeutics. This technical whitepaper explores the structural rationale, synthesis methodologies, and pharmacological applications of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2126935-98-4), a highly specialized intermediate that enables the late-stage diversification of next-generation kinase inhibitors.
Structural Rationale and Pharmacophore Evolution
The transition from endogenous purines to pyrrolo[2,3-d]pyrimidines was driven by the need to circumvent metabolic liabilities. Natural purines are highly susceptible to oxidation by xanthine oxidase. By replacing the N7 nitrogen with a carbon atom (7-deazapurine), medicinal chemists eliminated this metabolic weak point while preserving the critical N1 and N3 nitrogen atoms required for bidentate hydrogen bonding with the kinase hinge region[1].
The specific modifications on 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid serve precise mechanistic purposes:
-
2-Methyl Substitution: The introduction of a methyl group at the C2 position modulates the pKa of the pyrimidine nitrogens, optimizing the strength of hinge-region hydrogen bonds. Furthermore, the methyl group provides steric bulk that fills hydrophobic sub-pockets within specific kinases (e.g., PKMYT1), significantly enhancing target selectivity and reducing off-target toxicity[2].
-
4-Carboxylic Acid Vector: The C4 position points directly toward the solvent-exposed region and the ribose-binding pocket of the kinase active site. A carboxylic acid at this position acts as a versatile synthetic handle, allowing researchers to rapidly generate libraries of amide derivatives to probe the solvent channel for favorable binding interactions[3].
Quantitative Data & Physicochemical Profiling
To successfully deploy this scaffold in drug discovery, its physicochemical properties and the biological efficacy of its derivatives must be strictly quantified.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Pharmacological Relevance |
|---|---|---|
| CAS Number | 2126935-98-4 | Standardized registry identification. |
| Molecular Formula | C8H7N3O2 | Defines mass and elemental composition. |
| Molecular Weight | 177.16 g/mol | Low molecular weight ensures high ligand efficiency (LE) upon elaboration. |
| H-Bond Donors | 2 (Pyrrole NH, COOH) | Critical for hinge-binding and solvent interactions. |
| H-Bond Acceptors | 4 | Facilitates water-mediated hydrogen bond networks within the kinase pocket. |
Table 2: Comparative Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Kinase Target | Disease Indication | Representative IC50 | Key Structural Modification at C4 | Reference |
|---|---|---|---|---|
| PKMYT1 | CCNE1-Amplified Cancers | 17.8 nM | Macrocyclic amide formation | [2] |
| LRRK2 | Parkinson's Disease | < 50 nM | Substituted aliphatic amines | [4] |
| JAK3 | Autoimmune Disorders | 33 nM | Acrylamide/Cyanamide derivatives |[3] |
Self-Validating Synthesis Protocols
As a Senior Application Scientist, I emphasize that robust chemical synthesis requires built-in validation and an understanding of mechanistic causality. The following protocol details the bottom-up synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Step 1: Pyrimidine Ring Formation (Base-Promoted Cyclization)
-
Causality: The construction of the 7-deazapurine core begins with the condensation of an amidine with a functionalized aliphatic chain. The base neutralizes the amidine hydrochloride, allowing the free amidine to attack the cyano group, followed by intramolecular cyclization.
-
Protocol: Suspend acetamidine hydrochloride (1.1 eq) and ethyl 2-cyano-4,4-diethoxybutanoate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq). Reflux the mixture for 5 hours under argon.
-
Validation: Cool to 0 °C. Collect the precipitate and treat with concentrated H2SO4 in ethanol at reflux for 2 hours. The formation of 2-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidine is confirmed by the appearance of a highly polar spot on TLC and a distinct lactam carbonyl stretch in IR spectroscopy[5].
Step 2: Activation via Chlorination
-
Causality: The lactam tautomer (4-oxo) is unreactive toward nucleophilic substitution. Converting the hydroxyl/oxo group into a chloride creates a highly electrophilic C4 position, priming the scaffold for carbon-carbon bond formation.
-
Protocol: Suspend the intermediate in neat phosphorus oxychloride (POCl3) (10 eq) and reflux at 105 °C for 3 hours.
-
Validation & Safety: Monitor by TLC; the starting material will convert to a fast-moving, UV-active spot. Critical Safety Step: Carefully quench the reaction by pouring the cooled mixture over crushed ice to safely hydrolyze excess POCl3, preventing violent exotherms. Extract with ethyl acetate to yield 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (83% yield)[5].
Step 3: Palladium-Catalyzed Cyanation
-
Causality: Direct carboxylation of the electron-deficient pyrimidine ring is thermodynamically unfavorable. Cyanation provides a robust carbon-carbon bond at the C4 position, serving as a masked carboxylic acid.
-
Protocol: Dissolve the 4-chloro intermediate (1.0 eq) in degassed DMF. Add zinc cyanide (Zn(CN)2) (0.6 eq) and Pd(PPh3)4 (0.05 eq). Heat to 100 °C for 12 hours under argon[1].
-
Validation: Quench with aqueous ammonia to complex excess zinc (preventing emulsion formation during extraction). Purify via silica gel chromatography to isolate 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile.
Step 4: Nitrile Hydrolysis to Carboxylic Acid
-
Causality: The nitrile must be hydrolyzed to provide the versatile coupling handle. Basic hydrolysis is preferred to avoid degrading the acid-sensitive pyrrole ring.
-
Protocol: Suspend the carbonitrile in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux for 4-6 hours.
-
Validation: The reaction is complete when the evolution of ammonia gas ceases (indicating complete conversion of the primary amide intermediate to the carboxylate). Cool the mixture and acidify to pH 3-4 using 1M HCl. Filter the resulting precipitate to yield the final 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Fig 1: Step-by-step synthesis workflow of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Applications in Kinase Signaling Pathways
The functionalized pyrrolo[2,3-d]pyrimidine scaffold is highly privileged in interrupting aberrant cell signaling.
JAK/STAT Pathway Inhibition: Derivatives of this scaffold act as potent, ATP-competitive inhibitors of Janus Kinases (JAKs). By occupying the ATP-binding pocket, these compounds prevent the trans-phosphorylation of JAK and the subsequent phosphorylation of STAT proteins. This effectively halts the dimerization and nuclear translocation of STAT, shutting down the transcription of pro-inflammatory cytokines[3].
PKMYT1 and LRRK2 Modulation: Beyond immunology, the 2-methyl-pyrrolo[2,3-d]pyrimidine core has been successfully utilized to discover inhibitors for PKMYT1, demonstrating profound synthetic lethality in CCNE1-amplified ovarian and breast cancers[2]. Additionally, patent literature highlights the use of 4-substituted derivatives as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), offering a disease-modifying approach for Parkinson's Disease by preventing neurodegeneration[4].
Fig 2: Mechanism of pyrrolo[2,3-d]pyrimidine derivatives in the JAK/STAT signaling pathway.
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- 4. CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: A Keystone Intermediate in Medicinal Chemistry
This technical guide provides an in-depth review of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role as a molecular scaffold and key intermediate in the creation of targeted therapeutics. This document is designed to serve as a comprehensive resource, blending established chemical principles with practical insights for its application in modern medicinal chemistry.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows molecules incorporating this motif to interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1][2] The strategic placement of substituents on this core structure enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid represents a key building block in this context, offering versatile handles for further chemical modification.
Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: A Proposed Synthetic Pathway
While a direct, step-by-step synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not extensively detailed in a single source, a highly plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives.[3] The proposed pathway involves the initial construction of a substituted pyrrole, followed by the annulation of the pyrimidine ring, and finally, the hydrolysis of a nitrile or ester precursor to the desired carboxylic acid.
A common and effective strategy for constructing the pyrrolo[2,3-d]pyrimidine skeleton is to start from a suitably substituted pyrrole.[3] In this proposed synthesis, the key intermediate, 2-amino-4-methyl-1H-pyrrole-3-carbonitrile, can be synthesized and then cyclized with formamide to build the pyrimidine ring, yielding 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. Subsequent hydrolysis of the nitrile group affords the target carboxylic acid.[4][5][6]
Caption: Proposed synthetic pathway for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
This step involves the cyclization of a 2-amino-pyrrole-3-carbonitrile derivative with formamide. This is a well-established method for constructing the pyrimidine ring onto a pyrrole core.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methyl-1H-pyrrole-3-carbonitrile (1 equivalent).
-
Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile.
Step 2: Hydrolysis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile to 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation that can be achieved under acidic or basic conditions.[4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by TLC, e.g., 12-24 hours).
-
Work-up and Purification:
-
Acidic Hydrolysis: Cool the reaction mixture and the resulting carboxylic acid may precipitate. If not, concentrate the solution under reduced pressure. The pH can be adjusted to the isoelectric point to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
Chemical Properties and Characterization
The chemical reactivity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is dictated by its constituent functional groups: the pyrrolo[2,3-d]pyrimidine core and the carboxylic acid moiety. The pyrrole nitrogen (N7) can be alkylated or arylated, and the pyrimidine ring can undergo nucleophilic substitution, particularly if a leaving group is present at the 4-position (prior to the introduction of the carboxylic acid). The carboxylic acid group can undergo standard transformations such as esterification and amidation.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristic Peaks |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Likely a white to off-white solid |
| ¹H NMR | Aromatic protons on the pyrrole and pyrimidine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton of the pyrrole will also be present. |
| ¹³C NMR | Resonances for the aromatic carbons of the bicyclic system, the methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm). |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic C-H and C=N stretches for the heterocyclic core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Role in Drug Discovery and Development
The 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid moiety is a valuable synthon for the construction of more complex molecules with therapeutic potential. The carboxylic acid functionality serves as a convenient handle for the introduction of various side chains through amide bond formation, a common strategy in drug design to explore structure-activity relationships (SAR).
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown significant activity as inhibitors of a variety of protein kinases implicated in cancer and inflammatory diseases. These include:
-
Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine core is a key feature of several approved and investigational JAK inhibitors for the treatment of autoimmune diseases and myelofibrosis.[1][7]
-
Epidermal Growth Factor Receptor (EGFR): This scaffold has been utilized to develop potent inhibitors of EGFR, a key target in non-small cell lung cancer.[8]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Selective inhibitors based on the pyrrolo[2,3-d]pyrimidine framework have been developed to target CSF1R, which is involved in cancer and inflammatory conditions.[8][9]
-
p21-Activated Kinase 4 (PAK4): Derivatives have been identified as potential inhibitors of PAK4, a kinase implicated in tumor progression.[10]
-
RET Kinase: The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors against RET kinase, a driver in certain types of thyroid and lung cancers.[11]
Caption: The central role of the scaffold in developing various kinase inhibitors.
The 2-methyl substituent can provide beneficial interactions within the active site of target proteins, potentially enhancing potency and selectivity. The carboxylic acid group, in addition to being a synthetic handle, can also form important hydrogen bonds with amino acid residues in the protein's binding pocket.
Conclusion and Future Perspectives
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid stands as a strategically important building block for the synthesis of novel therapeutic agents. Its straightforward, albeit inferred, synthetic accessibility and the proven biological relevance of its core structure make it a valuable tool for medicinal chemists. Further exploration of its derivatives is likely to yield new and improved drug candidates targeting a range of diseases, particularly in the areas of oncology and immunology. The continued development of efficient and scalable synthetic routes to this and related intermediates will be crucial in advancing these research efforts.
References
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An In-depth Technical Guide to the Solubility Profile of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key heterocyclic compound with relevance in pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes foundational principles of physical chemistry, outlines robust experimental protocols, and leverages predictive methodologies to construct a thorough analytical approach. The document is structured to empower researchers to not only generate high-quality solubility data but also to comprehend the underlying physicochemical drivers. We will delve into the predicted properties of the molecule, the critical influence of its solid-state form, and provide detailed, self-validating experimental workflows for both thermodynamic and kinetic solubility assessment.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system are integral to a multitude of therapeutic agents, notably as kinase inhibitors in oncology and autoimmune diseases.[2][3] 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid represents a crucial building block or intermediate in the synthesis of these complex active pharmaceutical ingredients (APIs).
A deep understanding of the solubility of this molecule is paramount for its effective use in drug discovery and development. Solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and directly impacts its bioavailability and therapeutic efficacy.[4][5] Poor solubility can present significant challenges during formulation and in vivo studies, leading to increased development costs and potential clinical failures.[6][7] This guide, therefore, aims to provide a comprehensive roadmap for characterizing the solubility of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Physicochemical Properties: A Predictive Analysis
Given the limited publicly available experimental data for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, we will initiate our analysis with a discussion of its predicted physicochemical properties. These predictions are derived from the compound's structure and serve as a foundational hypothesis for subsequent experimental verification.
Molecular Structure and Functional Groups
The structure of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid features a fused aromatic ring system, a carboxylic acid group, and a methyl group.
-
Pyrrolo[2,3-d]pyrimidine Core: This planar, heterocyclic system is capable of hydrogen bonding and π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility. The parent compound, 7H-pyrrolo[2,3-d]pyrimidine, has a predicted XLogP3 of 0.7, suggesting a degree of lipophilicity.[8]
-
Carboxylic Acid Group (-COOH): This is the most influential functional group in determining the pH-dependent solubility. As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH and in its ionized, more soluble carboxylate form at higher pH.
-
Methyl Group (-CH3): The methyl group is a small, lipophilic moiety that will slightly increase the overall lipophilicity of the molecule.
Predicted Ionization Constant (pKa)
The pKa is a measure of the acidity of a compound. For 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, the primary acidic center is the carboxylic acid group. While no experimental pKa value is readily available, we can estimate it based on analogous structures and computational models. Quantum mechanical and machine learning-based approaches are often employed for such predictions.[9][10][11][12][13] The pKa of a similar isomer, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-methyl-, has a predicted value of 1.63 ± 0.30. The electronic environment of the carboxylic acid at the 4-position is different, and thus this value should be used with caution, but it strongly suggests that the compound is a weak acid.
Predicted Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity.[14][15][16][17] A higher LogP value generally corresponds to lower aqueous solubility.[14] Various computational methods can predict LogP based on the molecule's structure.[14][17] Given the presence of the polar carboxylic acid group and the heterocyclic core, the LogP is expected to be moderate.
Table 1: Predicted Physicochemical Properties of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | ~1.5 - 4.5 | Weakly acidic; solubility will be highly dependent on pH, increasing significantly above its pKa. |
| LogP | 1.0 - 2.5 | Moderate lipophilicity; likely to have low intrinsic aqueous solubility. |
| Aqueous Solubility | Low (µg/mL range) | Expected to be a poorly soluble compound, potentially falling into BCS Class II or IV.[5] |
The Critical Role of the Solid State
The solid-state properties of an API can have a profound impact on its solubility and dissolution rate.[18][][20][21][22][23] It is crucial to characterize the solid form of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid being used in any solubility determination.
Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[23] Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability.[][22] A metastable polymorph will generally have a higher solubility than the most stable form. Therefore, identifying and controlling the polymorphic form is essential for obtaining reproducible solubility data.
Amorphous Form
The amorphous form lacks a long-range ordered crystal lattice. This disordered state generally results in higher apparent solubility and faster dissolution rates compared to crystalline forms. However, amorphous materials are thermodynamically unstable and may convert to a more stable, less soluble crystalline form over time.
Solvates and Hydrates
The compound may also form solvates (containing a stoichiometric amount of solvent) or hydrates (containing water). The formation of a hydrate can significantly reduce the aqueous solubility of a compound compared to its anhydrous form.
Recommended Solid-State Characterization Techniques
Before commencing solubility studies, it is imperative to characterize the solid material using a combination of the following techniques:[18][20][21]
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess the degree of crystallinity.[18][21][23]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[20][21]
-
Thermogravimetric Analysis (TGA): To quantify the amount of residual solvent or water.[20]
-
Polarized Light Microscopy (PLM): For visual examination of crystal habit and to detect the presence of different solid forms.
Caption: Interplay of solid-state forms and characterization techniques.
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility profile of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This involves determining both its thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid drug at a specific temperature and pH.[24] This is the "true" solubility and is crucial for pre-formulation and understanding the biopharmaceutical properties of a drug.[4][24] The shake-flask method is the gold standard for determining thermodynamic solubility.[24][25]
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).[26] The pH of the buffers should be verified at the experimental temperature (typically 25°C or 37°C).[26]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours or longer.[25] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.22 µm or 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not changed significantly during the experiment.[26]
Caption: Thermodynamic solubility workflow.
Kinetic Solubility
Kinetic solubility is a measure of the concentration of a compound that can be achieved by adding a small volume of a concentrated stock solution (usually in DMSO) to an aqueous buffer.[4][6][7][27][28] This method is high-throughput and is often used in early drug discovery for rapid screening of compounds.[6][7] The measured solubility is often higher than the thermodynamic solubility because the system may not have reached equilibrium, and supersaturated solutions can form.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 98-199 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection/Quantification: Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering caused by any precipitate that has formed. The solubility is the concentration at which precipitation is first observed.[27]
-
Direct UV/LC-MS: After incubation, filter the plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS/MS.[6][27]
-
Caption: Kinetic solubility workflow.
The pH-Solubility Profile
For an ionizable compound like 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, its solubility is highly dependent on the pH of the medium.[29][30][31][32] Generating a pH-solubility profile is therefore essential.
As a weak acid, the compound's solubility will be lowest at pH values below its pKa, where the un-ionized form predominates. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion, leading to a significant increase in solubility. The relationship between pH, pKa, and the solubility of a weak acid (S) can be described by the Henderson-Hasselbalch equation.[30]
Caption: pH-dependent ionization and solubility of a weak acid.
Solubility in Organic Solvents and Co-solvent Systems
In addition to aqueous solubility, understanding the solubility in various organic solvents is important for synthesis, purification, and formulation development.
Table 2: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Often good solvents for polar, heterocyclic compounds.[33] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | For assessing solubility in less polar environments. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Common process solvents. |
A similar shake-flask method as described for aqueous solubility can be employed to determine solubility in these organic solvents.
Conclusion and Future Directions
This guide has provided a comprehensive framework for characterizing the solubility profile of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. By combining predictive analysis of its physicochemical properties with robust, well-defined experimental protocols, researchers can generate the high-quality data necessary to support drug discovery and development efforts. A thorough understanding of the interplay between the compound's structure, solid-state form, and the solution environment is critical for overcoming potential solubility-related challenges. The experimental determination of the pKa, LogP, and the full pH-solubility profile will be the most critical next steps to solidify our understanding of this important molecule.
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Unlocking the Therapeutic Potential of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: A Structural and Mechanistic Guide
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily functioning as a deaza-isostere of adenine[1]. This structural mimicry allows it to competitively bind the ATP-binding pockets of various kinases and ATP-dependent enzymes. The specific building block, 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2126935-98-4) , offers a unique combination of steric, electronic, and functional properties that make it an ideal starting point for developing targeted therapeutics in oncology, neurodegeneration, and immunology[2][3].
Structural Rationale & Pharmacophore Modeling
As a Senior Application Scientist, designing a potent inhibitor requires a deep understanding of the energetic and spatial contributions of each functional group on the core scaffold.
-
The Pyrrolo[2,3-d]pyrimidine Core: The N1 and N7-H atoms form critical bidentate hydrogen bonds with the hinge region of the kinase domain. This typically involves interacting with the backbone NH and carbonyl groups of residues such as Cysteine or Methionine, anchoring the molecule in the ATP-binding cleft[4].
-
The 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces localized lipophilicity. This modification is highly strategic; it exploits small hydrophobic pockets adjacent to the hinge region, enhancing kinase selectivity by inducing steric clashes with bulkier gatekeeper residues in off-target kinases[5][6].
-
The 4-Carboxylic Acid: The C4 position generally points toward the solvent-exposed region or deeper into the catalytic cleft, depending on the specific DFG (Asp-Phe-Gly) conformation of the kinase. The carboxylic acid serves a dual purpose:
-
Direct Target Engagement: It can form strong ionic interactions (salt bridges) with conserved Lysine or Arginine residues within the target protein[7].
-
Synthetic Versatility: It acts as a primary synthetic handle for amide coupling, allowing researchers to append diverse aliphatic or aromatic amines to probe the solvent channel or allosteric pockets[8][9].
-
Primary Therapeutic Targets & Mechanistic Pathways
Based on recent structure-activity relationship (SAR) studies and patent literature, derivatives of this specific scaffold are actively investigated for several high-value targets:
-
Receptor Tyrosine Kinases (RTKs) - RET & CSF1R: Pyrrolopyrimidines are potent inhibitors of RET (implicated in non-small cell lung cancer) and CSF1R (critical for tumor-associated macrophage regulation)[4][10]. The 2-methyl group fine-tunes the residence time within the DFG-out conformation of these kinases.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a leading genetic cause of Parkinson's disease. 2-Methyl-pyrrolopyrimidine derivatives have shown immense promise in crossing the blood-brain barrier and selectively inhibiting LRRK2 over closely related kinases[5][11].
-
PKMYT1 Kinase: A critical cell-cycle regulator. Recent discoveries highlight 2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as highly potent and selective PKMYT1 inhibitors, demonstrating profound synthetic lethality in CCNE1-amplified cancers[6].
-
Epigenetic Modulators (PRMT5): Beyond kinases, the scaffold is utilized in designing inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target overexpressed in various solid tumors and lymphomas[12].
Fig 1. Dual therapeutic pathways targeted by 2-methyl-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflows for Target Validation
To translate this building block into a validated therapeutic lead, a rigorous, self-validating experimental workflow is required. The following protocols emphasize causality and internal controls to ensure data integrity.
Protocol A: Derivatization via Amide Coupling (Targeting the Solvent Channel)
Objective: Convert the C4-carboxylic acid into an amide to explore SAR in the kinase solvent-exposed region.
-
Activation: Dissolve 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq).
-
Causality: EDC activates the carboxyl group, while HOBt forms a stable, reactive active ester. This prevents racemization and suppresses the formation of unreactive N-acylurea byproducts, ensuring high yields[8].
-
-
Coupling: Add the desired amine (e.g., a substituted aniline or piperidine) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12 hours under an inert nitrogen atmosphere.
-
Purification & Self-Validation: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Crucial Step: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before advancing to biological testing to rule out false positives caused by reactive impurities.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) against target kinases.
-
Assay Setup: In a 384-well plate, combine the purified recombinant kinase, fluorescently labeled peptide substrate, and ATP at its Michaelis constant ( Km ).
-
Causality: Running the assay exactly at the ATP Km ensures that the measured IC₅₀ is directly proportional to the inhibitor's binding affinity ( Ki ). This allows for accurate benchmarking between different ATP-competitive inhibitors across various kinases.
-
-
Compound Addition: Dispense the synthesized derivatives in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Include Staurosporine as a positive control (to validate assay sensitivity) and DMSO as a vehicle control (to establish baseline activity).
-
Detection: Add the Europium-labeled anti-phosphopeptide antibody. Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Fig 2. Self-validating workflow from chemical synthesis to lead candidate selection.
Quantitative Data Presentation
To illustrate the potential of this scaffold, Table 1 summarizes representative biochemical and cellular data for optimized 2-methyl-pyrrolo[2,3-d]pyrimidine derivatives against key targets, demonstrating the successful translation from enzymatic inhibition to cellular efficacy.
Table 1: Representative Profiling Data for 2-Methyl-Pyrrolo[2,3-d]pyrimidine Derivatives
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular Assay Model | Cellular IC₅₀ (nM) | Primary Indication |
| RET (wt) | 2.5 | LC-2/ad Proliferation | 15.2 | Non-Small Cell Lung Cancer |
| LRRK2 (G2019S) | 4.1 | Rab10 Phosphorylation | 22.8 | Parkinson's Disease |
| PKMYT1 | 17.8 | HCC1569 Proliferation | 39.2 | CCNE1-Amplified Tumors |
| CSF1R | 0.8 | Macrophage Differentiation | 5.4 | Immunoncology / Inflammation |
(Note: Data represents aggregated benchmark values for optimized derivatives within this structural class to demonstrate scaffold viability[4][6][10]).
Conclusion
The 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid building block is a highly versatile and structurally privileged starting material. By leveraging the hinge-binding capacity of the core, the precise steric tuning of the 2-methyl group, and the synthetic flexibility of the 4-carboxylic acid, drug development professionals can rapidly generate potent, selective inhibitors. Implementing self-validating biochemical and cellular workflows ensures that these derivatives can be efficiently optimized into clinical candidates for a wide array of high-value therapeutic targets in oncology and neurodegeneration.
References
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - Journal of Medicinal Chemistry (ACS). Available at:[Link]
- CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors - Google Patents.
- US20140005183A1 - Novel 4-(Substituted Amino)-7H-Pyrrolo[2,3-d] Pyrimidines As LRRK2 Inhibitors - Google Patents.
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy - Journal of Medicinal Chemistry (ACS). Available at:[Link]
- US10428104B2 - Substituted nucleoside derivatives useful as anticancer agents (PRMT5) - Google Patents.
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- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2126935-98-4 | 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid - AiFChem [aifchem.com]
- 3. 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | 2126935-98-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2008144253A1 - Protein kinase inhibitors and methods for using thereof - Google Patents [patents.google.com]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20140005183A1 - Novel 4-(Substituted Amino)-7H-Pyrrolo[2,3-d] Pyrimidines As LRRK2 Inhibitors - Google Patents [patents.google.com]
- 12. US10428104B2 - Substituted nucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]
Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prevalent structural motif in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[1] This guide is designed to furnish researchers with a detailed, step-by-step protocol, underpinned by chemical principles and supported by authoritative references.
Introduction to the 7-Deazapurine Scaffold
The 7-deazapurine nucleus is an isostere of purine, where the nitrogen atom at the 7-position is replaced by a carbon atom. This modification can significantly alter the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. Consequently, the development of efficient synthetic routes to functionalized 7-deazapurine derivatives is of paramount importance in the exploration of new therapeutic agents.[1]
Strategic Approach to Synthesis
The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is strategically approached via a two-step sequence commencing from the commercially available starting material, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This precursor provides a convenient entry point to the desired product through the functionalization of the C4 position.
The overall synthetic transformation is depicted in the workflow diagram below:
Caption: Synthetic workflow for the preparation of the target compound.
This strategy is predicated on two robust and well-established chemical transformations:
-
Palladium-Catalyzed Cyanation: The conversion of the 4-chloro substituent to a cyano group. This reaction is a powerful tool for the introduction of a carbon-based functional group that can be further elaborated.
-
Nitrile Hydrolysis: The subsequent hydrolysis of the cyano group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Detailed Experimental Protocols
PART 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
This protocol details the palladium-catalyzed cyanation of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The use of zinc cyanide as the cyanide source is a common and effective method for this transformation on heterocyclic chlorides.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of the starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | 90213-66-4 | 167.60 | 1.0 g | 5.97 |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.43 | 0.42 g | 3.58 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.27 g | 0.30 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.56 | 0.33 g | 0.60 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 5.97 mmol), zinc cyanide (0.42 g, 3.58 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.27 g, 0.30 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.33 g, 0.60 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask via a syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile.
PART 2: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
This protocol describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product under basic conditions.
Reaction Scheme:
Caption: Basic hydrolysis of the nitrile intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | - | 158.16 | 0.5 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.5 g |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 10 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | 10 mL |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed |
Protocol:
-
In a round-bottom flask, dissolve 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (0.5 g) in a mixture of ethanol (10 mL) and a 2 M aqueous solution of sodium hydroxide (10 mL).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to facilitate drying.
-
Dry the product under vacuum to yield 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table of Expected Analytical Data:
| Compound | Method | Expected Data |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | ¹H NMR | Peaks corresponding to the methyl group, the pyrrole protons, and the pyrimidine proton. |
| ¹³C NMR | Peaks corresponding to the methyl carbon, the pyrrole and pyrimidine carbons, and the nitrile carbon. | |
| MS (ESI) | [M+H]⁺ at m/z = 159.07 | |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | ¹H NMR | Disappearance of the nitrile-adjacent proton signal and appearance of a broad carboxylic acid proton signal (if in a suitable solvent). |
| ¹³C NMR | Disappearance of the nitrile carbon signal and appearance of a carboxylic acid carbonyl carbon signal. | |
| MS (ESI) | [M+H]⁺ at m/z = 178.06 | |
| IR | Appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. |
Safety Precautions
-
Cyanide Compounds: Zinc cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: DMF is a reproductive toxin and should be handled in a fume hood.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and personal protective equipment.
References
- Gangjee, A., et al. (2009). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(21), 6889-6901.
- Seela, F., & Peng, X. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry, 11(5), 427-462.
- Ma, D., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 260-280.
- Zhang, X., et al. (2017). A General and Mild Nickel-Catalyzed Cyanation of (Hetero)Aryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121.
Sources
Application Note & Protocols: 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid as a Scaffold for Antiviral Drug Development
Abstract The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1] Its structural similarity to purine enables it to function as a potent hinge-binding motif for a variety of protein kinases, most notably the Janus kinase (JAK) family.[2] This has led to the development of successful immunomodulatory drugs like Baricitinib, which has demonstrated clinical efficacy in treating inflammatory conditions and has been repurposed for viral diseases such as COVID-19.[3][4] The antiviral potential of this scaffold is not limited to immunomodulation; derivatives have also shown direct activity against a range of viruses by inhibiting viral replication processes.[5][6][7] This document provides a detailed technical guide for researchers on the synthesis, application, and evaluation of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key intermediate for generating compound libraries aimed at discovering novel antiviral agents with potentially dual mechanisms of action: direct antiviral effects and host-directed immunomodulation.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Core for Antiviral Strategy
The strategic advantage of the pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to target host-cell pathways that are hijacked by viruses. Many viral infections trigger an overactive inflammatory response, often mediated by the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
1.1. Mechanism of Action: Targeting the JAK-STAT Pathway The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that transduce signals from cytokine receptors on the cell surface.[8] Upon cytokine binding, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of genes involved in inflammation and immunity.[4] In severe viral infections, this pathway can become dysregulated, leading to a "cytokine storm."
Pyrrolo[2,3-d]pyrimidine-based molecules, such as Baricitinib, act as ATP-competitive inhibitors of JAKs (primarily JAK1 and JAK2), blocking the phosphorylation of STATs and thereby dampening the downstream inflammatory cascade.[3][4] This immunomodulatory effect can be a crucial therapeutic intervention to prevent virus-induced pathology.
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Baricitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays Using 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid and its Analogs
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural and electronic properties make it an ideal starting point for the design of potent and selective inhibitors of various protein kinases.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, compounds based on the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as therapeutic agents.[1][5][6][7]
Derivatives of this scaffold have shown remarkable efficacy against a range of kinase targets, including Janus kinases (JAKs), RET kinase, Cyclin-Dependent Kinases (CDKs), p21-Activated Kinase 4 (PAK4), and Colony-Stimulating Factor 1 Receptor (CSF1R).[5][6][7][8][9][10] 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid serves as a key intermediate or a foundational structure for the synthesis of these targeted inhibitors. The carboxylic acid moiety, in particular, can be a crucial interaction point within the kinase active site or a handle for further chemical modification to enhance potency and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the biological activity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives. The protocols are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind each experimental step.
Core Concepts: A Dichotomy of Assays for a Comprehensive Profile
The in vitro characterization of a potential kinase inhibitor is a multi-step process that typically begins with biochemical assays and progresses to more physiologically relevant cell-based models.
-
Biochemical Assays (Enzymatic Assays): These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase. They are essential for determining the intrinsic potency of the compound against its target (e.g., IC50 value) and for assessing its selectivity against other kinases.[11]
-
Cell-Based Assays: These assays evaluate the compound's activity within a cellular context. They can measure the inhibition of a specific signaling pathway downstream of the target kinase, as well as the overall effect on cellular processes like proliferation and viability.[12][13]
A comprehensive in vitro evaluation will leverage both types of assays to build a strong profile for a lead compound.
Application Note 1: Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid) against a specific protein kinase.
Principle: This protocol describes a general method for a kinase inhibition assay that quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the target kinase. The signal is inversely proportional to the inhibitory activity of the test compound.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Detailed Protocol
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in 100% DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well or 96-well white, flat-bottom assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). The dilution factor is typically 1:3.
-
Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle only).
-
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or control to the wells of the assay plate.
-
Add 5 µL of the recombinant kinase enzyme solution to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction for 60 minutes at 30°C. The incubation time and temperature should be optimized for each kinase to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Example Compound A | JAK2 | 15.2 |
| Example Compound B | RET | 8.9 |
| Positive Control | JAK2 | 5.1 |
Application Note 2: Cell-Based JAK/STAT Signaling Assay
Objective: To assess the ability of a test compound to inhibit the Janus kinase (JAK) signaling pathway in a cellular context.
Principle: The JAK/STAT pathway is a critical signaling mechanism for numerous cytokines and growth factors.[12] Dysregulation of this pathway, particularly through activating mutations in JAK2, is implicated in myeloproliferative neoplasms.[11] This protocol utilizes a cell line with a constitutively active JAK2 (e.g., HEL cells with the JAK2 V617F mutation) to measure the phosphorylation of a key downstream effector, STAT5, as a biomarker of JAK2 activity.[12] Inhibition of STAT5 phosphorylation indicates that the test compound is cell-permeable and can engage its target in a physiological environment.
JAK/STAT Signaling Pathway
Caption: Inhibition of the constitutively active JAK/STAT pathway by a test compound.
Detailed Protocol (In-Cell Western™ Assay)
Materials:
-
Human erythroleukemia (HEL) 92.1.7 cell line (ATCC® TIB-180™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in 100% DMSO)
-
Black-walled, clear-bottom 96-well plates
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-β-Actin
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Odyssey® Blocking Buffer (LI-COR)
-
Formaldehyde (3.7%) and Triton™ X-100 (0.1%)
-
LI-COR Odyssey® Infrared Imaging System
Procedure:
-
Cell Seeding:
-
Seed HEL cells in black-walled 96-well plates at a density of 25,000 cells per well in serum-free medium and allow them to attach overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the medium from the cells and add the medium containing the test compound or DMSO vehicle control.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells by adding 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100.
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton™ X-100.
-
Block non-specific binding by adding Odyssey® Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a cocktail of primary antibodies (anti-phospho-STAT5 and anti-β-Actin) diluted in Odyssey® Blocking Buffer. The β-Actin serves as a loading control to normalize for cell number.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the cells four times with PBS containing 0.1% Tween-20.
-
Incubate the cells for 1 hour at room temperature in the dark with a cocktail of fluorescently-labeled secondary antibodies.
-
Wash the cells four times with PBS containing 0.1% Tween-20.
-
Scan the plate using a LI-COR Odyssey® Infrared Imaging System at 700 nm and 800 nm wavelengths.
-
-
Data Analysis:
-
Quantify the integrated intensity of the signal for both phospho-STAT5 (800 nm) and β-Actin (700 nm).
-
Normalize the phospho-STAT5 signal to the β-Actin signal for each well.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
Application Note 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 for breast cancer)[1]
-
Appropriate cell culture medium with 10% FBS
-
Test compound (dissolved in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48 or 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 (or GI50) value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50. This can be due to factors such as poor cell permeability, compound efflux, or binding to other cellular components.
-
High Background in Kinase Assays: Ensure that the kinase reaction is in the linear range and that the ATP concentration is not excessively high.
-
Variability in Cell-Based Assays: Maintain consistent cell passage numbers and seeding densities. Ensure even mixing of compounds in the wells.
-
Selectivity Profiling: To understand the selectivity of a lead compound, it is crucial to test it against a panel of related and unrelated kinases. A highly selective inhibitor will have a significantly lower IC50 for the primary target compared to other kinases.
References
-
Astex. Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. [Link]
-
PubMed. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [Link]
-
Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]
-
Semantic Scholar. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings. [Link]
-
PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
African Journals Online. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
-
PubMed. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. [Link]
-
PubMed Central. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
-
PubMed Central. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
ResearchGate. (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
European Patent Office. PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ACS Publications. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]
-
Semantic Scholar. pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. [Link]
-
ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
-
PubMed Central. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
-
ACS Publications. Synthesis and Antitumor Activity of a Novel Series of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier for Cellular Entry. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. astx.com [astx.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in Solution
Welcome to the technical support center for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solution stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments.
The pyrrolo[2,3-d]pyrimidine scaffold is a key heterocyclic system in many biologically active compounds, including kinase inhibitors.[1][2][3][4][5] Understanding the stability of derivatives like 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in solution is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in its solid state and in solution?
A1: In its solid form, it is recommended to store the compound under refrigerated conditions in a tightly sealed container, protected from moisture.[6] For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid?
A2: Based on related pyrrolo[2,3-d]pyrimidine compounds, solubility is generally good in dimethyl sulfoxide (DMSO) and other polar aprotic organic solvents.[7][8] It may have limited solubility in aqueous solutions, which can be pH-dependent due to the carboxylic acid moiety. For cell-based assays, initial stock solutions are typically prepared in DMSO and then diluted in an appropriate aqueous buffer or cell culture medium.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid sensitive to light?
A4: Many heterocyclic compounds exhibit some degree of photosensitivity. While specific photostability data for this compound is not available, it is a prudent laboratory practice to protect solutions from direct light exposure by using amber vials or by covering containers with aluminum foil, especially during long-term experiments or storage.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Compound degradation in solution. | Prepare fresh solutions for each experiment. If using stored solutions, perform a purity check using HPLC before use. Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
| Precipitation of the compound in aqueous buffer or media. | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experiment. Adjust the pH of the aqueous solution; deprotonation of the carboxylic acid at higher pH may improve solubility. Use sonication to aid dissolution. |
| Observation of new peaks in HPLC analysis over time. | Chemical degradation of the compound. | This indicates instability under the current storage or experimental conditions. A forced degradation study can help identify the conditions causing degradation (e.g., heat, light, acid, base, oxidation). Consider using a different solvent or adjusting the pH of your buffer system. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity and Stability Analysis
This method is adapted from general procedures for pyrimidine derivatives and can be optimized for your specific equipment and needs.[7]
-
Column: C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Protocol 2: Workflow for a Preliminary Solution Stability Study
This protocol provides a framework for assessing the stability of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in a solution of interest.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration in your buffer of choice (e.g., PBS, cell culture media).
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze the working solution using the HPLC method described above to determine the initial purity and peak area.
-
Incubation: Incubate the working solution under your intended experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the working solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks at each time point relative to T=0. A significant decrease in the parent peak area or the emergence of new peaks indicates degradation.
Visualizations
Workflow for Assessing Solution Stability
Caption: A typical experimental workflow for evaluating the stability of the compound in solution.
Hypothesized Degradation Pathways
Disclaimer: The following diagram illustrates potential, but not experimentally confirmed, degradation pathways for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid based on general chemical principles of similar structures.
Sources
- 1. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis & Optimization
Welcome to the advanced technical support center for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical methodology and benchtop execution.
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors (e.g., targeting EGFR, CSF1R, and Janus kinases)[1]. However, fusing an electron-rich pyrrole ring to an electron-deficient pyrimidine ring creates a complex electronic environment. This dichotomy frequently leads to benchtop challenges such as poor regioselectivity, transition-metal catalyst poisoning, and incomplete cyclization[2].
This guide provides field-proven protocols, quantitative optimization data, and mechanistic troubleshooting to ensure the integrity and efficiency of your synthetic workflows.
Core Synthetic Workflows
Understanding the logical progression of scaffold construction is critical before diagnosing specific reaction failures. The most robust pharmaceutical routes typically involve cross-coupling functionalized pyrimidines followed by targeted cyclization.
Fig 1. Core synthetic workflow for pyrrolo[2,3-d]pyrimidine drug candidates.
Quantitative Optimization of Reaction Conditions
When utilizing a multicomponent approach or transition-metal catalysis, precise tuning of the microenvironment is required. The table below summarizes the optimized parameters for the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines using tetra-n-butylammonium bromide (TBAB) as an organocatalyst[3].
| Parameter Set | Catalyst Loading (TBAB) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| Baseline | None | Reflux | EtOH | 30 | 81 |
| Sub-optimal | 10 mol% | 50 | EtOH | 65 | 75 |
| Optimized | 5 mol% | 50 | EtOH | 60-80 | 73-95 |
| Solvent Variant | 5 mol% | 50 | H₂O | 120 | 45 |
Causality Insight: Increasing catalyst loading beyond 5 mol% causes competitive inhibition and complicates downstream purification without improving yields. Ethanol at 50 °C provides the optimal thermodynamic balance—ensuring the solubility of arylglyoxal and barbituric acid intermediates while maintaining a sustainable green chemistry profile[3].
Self-Validating Experimental Protocols
Protocol A: Cu-Catalyzed Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Mechanistic Grounding: Copper catalysis offers a greener, more economical alternative to Palladium for specific C-N and C-C bond formations during pyrrolopyrimidine ring closure[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the precursor (e.g., 5-bromo-2,4-dichloropyrimidine derivative, 5 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask.
-
Validation Check: The solution must be clear and pale yellow. Any turbidity indicates moisture contamination in the DMF.
-
-
Oxidation/Cyclization: Add oxone (3.6 g, 6 mmol) to the solution. Stir continuously for 6 hours at room temperature.
-
Causality: Oxone acts as a mild, selective oxidant that facilitates the oxidative ring closure without over-oxidizing the sensitive pyrimidine core.
-
-
Quenching & Precipitation: Slowly add 30 mL of deionized water to the reaction mixture under vigorous stirring.
-
Validation Check: A white solid should immediately begin to precipitate. If precipitation is incomplete, cool the mixture to 4 °C for 30 minutes to crash out the remaining product.
-
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 10 mL) to remove residual DMF and oxone salts, and dry in a vacuum oven at 50 °C overnight.
-
Analytical Validation: Confirm product identity and purity via LC-MS (ESI-MS: m/z = 266.1[M+H]+) and melting point analysis (expected range: 223–225 °C)[4].
Troubleshooting Guides & FAQs
Fig 2. Diagnostic logic tree for troubleshooting incomplete cyclization reactions.
Q1: I am observing poor regioselectivity during the N-alkylation of the pyrrole nitrogen (N-7). Alkylation is also occurring at the pyrimidine nitrogens (N-1 or N-3). How do I fix this? A1: The pyrrolo[2,3-d]pyrimidine scaffold contains multiple nucleophilic sites. While the N-7 position is the most acidic (pKa ~15), kinetic control often leads to complex isomeric mixtures.
-
The Fix: Shift the reaction to thermodynamic control. Substitute hard bases like Sodium Hydride (NaH) with a soft, bulky base like Cesium Carbonate (Cs₂CO₃). Conduct the reaction in a polar aprotic solvent (DMF or DMAc) at elevated temperatures (60-80 °C). The larger cesium counter-ion weakly coordinates with the pyrimidine nitrogens, sterically shielding them and directing the electrophile exclusively to the N-7 position.
Q2: My Buchwald-Hartwig cross-coupling for C-N bond formation at the C-4 position is stalling at 50% conversion. What is causing this? A2: The nitrogen-rich pyrrolo[2,3-d]pyrimidine core is a classic "catalyst poison." It can strongly coordinate to the Palladium center, displacing the phosphine ligands and prematurely deactivating the catalyst[1].
-
The Fix:
-
Ligand Choice: Switch to a highly sterically hindered, electron-rich bidentate ligand (e.g., Xantphos or BrettPhos). These bind tightly to the Pd center and resist displacement by the nitrogenous substrate.
-
Pre-catalyst: Utilize a Pd(II) pre-catalyst (e.g., BrettPhos Pd G3) that rapidly generates the active Pd(0) species in situ, ensuring the catalytic cycle outpaces the deactivation pathway.
-
Q3: How do I optimize the structural selectivity of pyrrolo[2,3-d]pyrimidines for specific kinase targets (e.g., CSF1R vs. EGFR)? A3: Subtle structural modifications drastically alter kinase affinity and binding conformation. For instance, methylating the N-4 amino group effectively reduces off-target EGFR activity while enhancing CSF1R potency. Furthermore, incorporating a pyridyl fragment at the C-6 position improves both target selectivity and overall ADME properties (such as aqueous solubility) by replacing a lipophilic carbo-aromatic ring with a heteroaromatic one[1].
References
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation | RSC Publishing | 2
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | ACS Publications | 1
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives | SciELO | 3
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction | Taylor & Francis | 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Selectivity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
Welcome to the technical support center for researchers working with 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development of selective kinase inhibitors based on this privileged scaffold. The pyrrolo[2,3-d]pyrimidine core, being a deaza-isostere of adenine, offers a robust platform for engaging the ATP-binding site of various kinases.[1] However, this inherent affinity can also lead to off-target effects. This resource provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you systematically improve the selectivity of your compounds.
Troubleshooting Guide: Common Selectivity Issues and Solutions
This section addresses specific problems you might encounter during your research in a question-and-answer format, focusing on the "why" behind each recommendation.
Question 1: My 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid analog shows potent inhibition of my primary target, but also significant off-target activity against a panel of related kinases. How can I improve its selectivity?
Answer: This is a common challenge stemming from the conserved nature of the ATP-binding pocket across the kinome. Here’s a systematic approach to enhancing selectivity:
-
Strategy 1: Exploit Gatekeeper Residue Differences. The "gatekeeper" residue, located at the back of the ATP-binding pocket, is a key determinant of inhibitor selectivity. Kinases with smaller gatekeeper residues (e.g., glycine, alanine, or threonine) can accommodate bulkier substituents on your inhibitor, while those with larger gatekeepers (e.g., methionine, phenylalanine, or leucine) will cause a steric clash.
-
Actionable Advice: Consider synthesizing analogs with bulkier substituents at the C5 or C6 positions of the pyrrolo[2,3-d]pyrimidine core. For instance, adding a substituted phenyl or other aromatic ring system can introduce steric hindrance that prevents binding to off-target kinases with larger gatekeeper residues.
-
-
Strategy 2: Target Non-Conserved Residues. Look for unique amino acids in the active site of your primary target that are not present in your off-targets.
-
Actionable Advice: Computational modeling can be invaluable here. Dock your compound into the crystal structures of your primary target and key off-targets. This can reveal opportunities to introduce functional groups that form specific hydrogen bonds or hydrophobic interactions with non-conserved residues in your target of interest.
-
-
Strategy 3: Modify the C4-Carboxylic Acid. The carboxylic acid at the C4 position is a key interaction point. Converting it to a variety of amides can probe the solvent-exposed region and introduce new interactions.
-
Actionable Advice: Synthesize a small library of amides by coupling the C4-carboxylic acid with a diverse set of amines (aliphatic, aromatic, heterocyclic). This can modulate solubility, cell permeability, and introduce new vectors for improving selectivity.
-
Question 2: My kinome scan results show unexpected inhibition of kinases from completely different families. Where do I even begin to address this?
Answer: Broad-spectrum activity often indicates that your inhibitor is binding to highly conserved features of the kinase active site. The goal is to introduce modifications that confer specificity.
-
Initial Assessment: First, analyze the kinome scan data to identify any patterns. Are the off-targets predominantly from one or two families? Do they share common structural features in their ATP-binding sites?
-
Structural Modifications:
-
C2-Methyl Group: While seemingly small, the C2-methyl group can be modified. Replacing it with other small alkyl groups or even a hydrogen can alter the electronic properties and steric profile of the core.
-
N7-Position of the Pyrrole Ring: The N7-position is often directed towards the solvent-exposed region. Alkylation or arylation at this position can introduce substituents that interact with regions outside the highly conserved ATP-binding pocket, thereby enhancing selectivity.
-
-
Consider a Different Binding Mode: Most pyrrolo[2,3-d]pyrimidine-based inhibitors are Type I, binding to the active (DFG-in) conformation of the kinase. It may be beneficial to design analogs that favor a Type II (DFG-out) binding mode, which can offer a different selectivity profile.
Question 3: I have successfully designed a more selective analog in biochemical assays, but it has poor cellular potency. What could be the issue?
Answer: A discrepancy between biochemical and cellular activity often points to issues with cell permeability, efflux by transporters, or metabolic instability.
-
Physicochemical Properties:
-
Lipophilicity (cLogP): Highly polar or highly lipophilic compounds often have poor cell permeability. The modifications you made to improve selectivity might have pushed the cLogP outside the optimal range (typically 1-3 for oral drugs).
-
Polar Surface Area (PSA): A high PSA (>140 Ų) can limit cell membrane permeability. Amide modifications at the C4-carboxylic acid can significantly impact PSA.
-
-
Actionable Advice:
-
Calculate Physicochemical Properties: Use computational tools to predict the cLogP and PSA of your analogs.
-
Systematic Modification: If your compound is too polar, consider masking polar groups with metabolically labile esters or using less polar amines for the C4-amide. If it's too lipophilic, introduce more polar functional groups.
-
Metabolic Stability: The N7 position of the pyrrole can sometimes be a site of metabolism. Protecting this position or introducing blocking groups can improve metabolic stability.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 7H-pyrrolo[2,3-d]pyrimidine scaffold so commonly used for kinase inhibitors?
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the purine base in ATP.[1] This inherent structural mimicry allows it to form key hydrogen bonds with the hinge region of the kinase active site, providing a strong anchor for inhibitor binding.
Q2: What are the key positions on the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid core for modification to improve selectivity?
The most common and impactful positions for modification are:
-
C4-Position: The carboxylic acid can be converted to a wide range of amides or esters to explore the solvent-front region.
-
C5 and C6-Positions: These positions on the pyrrole ring can be functionalized with various substituents to probe the hydrophobic back pocket and interact with the gatekeeper residue.
-
N7-Position: This nitrogen on the pyrrole ring can be alkylated or arylated to introduce groups that extend into the solvent-exposed region.
-
C2-Methyl Group: While less commonly modified, changes to this group can fine-tune the electronic and steric properties of the molecule.
Q3: What is the difference between a Type I and Type II kinase inhibitor, and how does it relate to selectivity?
-
Type I inhibitors bind to the active conformation of the kinase (DFG-in), where the DFG motif (Asp-Phe-Gly) is oriented towards the active site. These inhibitors are purely ATP-competitive.
-
Type II inhibitors bind to the inactive conformation (DFG-out), where the DFG motif has flipped, exposing an additional hydrophobic pocket. By engaging this extra pocket, Type II inhibitors can achieve a different and often higher degree of selectivity compared to Type I inhibitors.
Q4: How do I choose the right kinase selectivity profiling service?
The choice depends on your research stage and budget.
-
Broad Kinome Scans (e.g., KINOMEscan™, Kinobeads): These are excellent for early-stage lead discovery to identify all potential off-targets. They provide a comprehensive view of your compound's selectivity across a large portion of the kinome.
-
Smaller, Focused Panels (e.g., Promega Kinase Selectivity Profiling Systems): These are more cost-effective for later-stage lead optimization when you want to profile against a specific family of kinases or a curated panel of common off-targets.[2]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of a C4-Amide Library for SAR Studies
This protocol describes a general method for the synthesis of a diverse set of amides from 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
Step 2: Amide Coupling
-
Add the desired amine (1.2 eq) to the activated carboxylic acid solution.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Reagent | Molar Ratio | Purpose |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | 1.0 | Starting material |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 | Base |
| Amine | 1.2 | Nucleophile |
Protocol 2: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol provides a conceptual overview of how to prepare and submit samples for a large-scale kinase selectivity screen.
Step 1: Compound Preparation
-
Prepare a stock solution of your test compound in 100% DMSO at a concentration of 10 mM. Ensure the compound is fully dissolved.
-
Perform serial dilutions to create a range of concentrations for Kd determination (typically an 11-point, 3-fold dilution series).[3]
Step 2: Assay Principle The KINOMEscan™ platform utilizes a competition binding assay.[3] A DNA-tagged kinase is incubated with your compound and an immobilized, active-site directed ligand. If your compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.[3][4]
Step 3: Data Interpretation The primary data output is typically a list of kinases that show significant binding to your compound, often expressed as a percentage of control or a dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.
| Parameter | Description |
| % Inhibition | The percentage reduction in kinase binding to the immobilized ligand in the presence of your compound. |
| Kd (Dissociation Constant) | A measure of the binding affinity between your compound and the kinase. A lower Kd indicates a tighter interaction. |
| Selectivity Score (S-score) | A quantitative measure of selectivity, calculated by dividing the number of kinases that bind to the compound by the total number of kinases tested. |
Visualizations
Caption: A workflow for improving kinase inhibitor selectivity.
Caption: C4-Amide library synthesis workflow.
References
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Kaspersen, S. J., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 187, 111952. [Link]
-
Bazan-Peregrino, M., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 61(3), 226-231. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Wang, R., et al. (2021). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Han, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7494-7513. [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved from [Link]
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- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. By acting as a 7-deaza-isostere of adenine (the nitrogenous base of ATP), this bicyclic core forms highly stable bidentate hydrogen bonds with the peptide backbone of the kinase hinge region[1]. This structural mimicry has made it an exceptionally successful foundation for ATP-competitive kinase inhibitors.
This guide provides an in-depth comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives, evaluating their target selectivity, structural mechanisms, and the rigorous, self-validating experimental protocols required to accurately benchmark their performance.
Structural Dynamics and Target Selectivity
The evolution of pyrrolo[2,3-d]pyrimidine derivatives illustrates a clear trajectory from broad-spectrum pan-kinase inhibitors to highly selective, targeted therapeutics.
Early clinical successes, such as tofacitinib and baricitinib , act as reversible, ATP-competitive inhibitors. Because the ATP-binding pocket is highly conserved across the Janus kinase (JAK) family, these first-generation compounds exhibit multi-isoform activity (e.g., tofacitinib blocks JAK1/JAK3, while baricitinib targets JAK1/JAK2)[2].
To overcome off-target toxicities, recent drug development has focused on two advanced structural strategies:
-
Covalent Modification: By substituting the pyrrolo[2,3-d]pyrimidine core with an electrophilic warhead (such as an acrylamide moiety), researchers can target non-conserved cysteine residues. For example, ritlecitinib achieves absolute JAK3 specificity by irreversibly binding to Cys909, a residue absent in other JAK isoforms[3].
-
Steric Pocket Exploitation: Modifying the C4 and N7 positions allows the scaffold to extend into less conserved allosteric "back pockets." This approach has successfully yielded potent inhibitors for RET kinases[4] and multi-targeted profiles against EGFR and Her2[5]. Furthermore, increasing the steric bulk of substituents (e.g., adding tert-butyl groups) has been shown to exponentially increase selectivity for JAK3 over JAK1 by exploiting subtle volumetric differences in the kinase active sites[6].
Mechanism of pyrrolo[2,3-d]pyrimidine inhibitors blocking the JAK-STAT cascade.
Quantitative Performance Comparison
To objectively evaluate the efficacy of these derivatives, we must compare their in vitro biochemical potencies. The table below synthesizes experimental IC50 data across different targets, highlighting the shift from pan-inhibition to targeted specificity.
| Compound | Primary Target(s) | Secondary Targets | IC50 (nM) | Binding Mode |
| Tofacitinib | JAK1, JAK3 | JAK2 | JAK1: ~3.2, JAK3: ~1.6, JAK2: ~4.1[2] | Reversible, ATP-Competitive |
| Baricitinib | JAK1, JAK2 | TYK2 | JAK1: ~5.9, JAK2: ~5.7[2] | Reversible, ATP-Competitive |
| Ritlecitinib | JAK3, TEC | None | JAK3: ~33.0[3] | Irreversible, Covalent (Cys909) |
| Compound 5k | EGFR, Her2 | VEGFR2, CDK2 | EGFR: ~79.0, Her2: ~40.0[5] | Reversible, ATP-Competitive |
| RET Inhibitor 1 | RET (wt), RET (V804M) | KDR (Minimal) | RET: Low nanomolar[4] | Reversible, Type I/II |
Self-Validating Experimental Methodologies
Biochemical potency claims must be grounded in robust, reproducible assays. The following protocols are designed as self-validating systems , integrating built-in quality controls to ensure that the generated data is an artifact-free reflection of the compound's mechanism.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the exact IC50 of pyrrolo[2,3-d]pyrimidine derivatives against isolated recombinant kinases.
Causality & Design Rationale: Standard colorimetric assays are highly susceptible to auto-fluorescence from the test compounds. TR-FRET introduces a time delay before measuring emission, entirely bypassing background compound fluorescence. Crucially, the ATP concentration in this assay must be strictly maintained at the apparent Michaelis constant ( Km ) for the specific kinase. If ATP concentrations are too high, ATP will outcompete the inhibitor, falsely inflating the IC50 and masking the compound's true potency[3].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare the kinase buffer (e.g., HEPES pH 7.5, MgCl2, EGTA, Brij-35). Dilute the recombinant kinase, substrate peptide, and ATP (at exact Km ).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO.
-
Control Establishment (Self-Validation):
-
Positive Control: 1 µM Staurosporine or Tofacitinib (ensures 100% kinase inhibition).
-
Negative Control: 1% DMSO vehicle (establishes baseline 0% inhibition).
-
-
Kinase Reaction: Transfer compounds to a 384-well plate. Add the kinase/substrate mixture. Incubate for 60 minutes at room temperature to allow steady-state binding.
-
Detection: Add the TR-FRET termination buffer (containing EDTA to chelate Mg2+ and stop the reaction) alongside the Europium-labeled anti-phospho antibody. Read the plate using a microplate reader (Ex: 340 nm, Em: 615/665 nm).
-
Data Analysis & Validation: Calculate the Z′ -factor using the positive and negative controls. A Z′ -factor > 0.5 validates that the assay has a robust dynamic range. Fit the data to a 4-parameter non-linear regression model to extract the IC50.
Self-validating TR-FRET kinase assay workflow for IC50 determination.
Protocol 2: Annexin V/PI Cellular Apoptosis Assay
Objective: Assess the functional cellular impact of pyrrolo[2,3-d]pyrimidine kinase inhibition (e.g., apoptosis induction in target cancer lines).
Causality & Design Rationale: Biochemical IC50 does not always translate to cellular efficacy due to poor membrane permeability, metabolic instability, or cellular efflux pumps. The Annexin V/PI double staining assay is utilized because it provides a mechanistic distinction between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+), proving that cell death is driven by targeted kinase inhibition rather than general chemical toxicity[5].
Step-by-Step Workflow:
-
Cell Culture: Seed target cells (e.g., HepG2 or specific mutant lines) in 6-well plates at 2.0×105 cells/well. Incubate overnight at 37°C.
-
Treatment: Treat cells with the pyrrolo[2,3-d]pyrimidine derivative at its established cellular IC50 concentration. Include a DMSO control.
-
Harvesting: After 48 hours, wash cells with cold PBS, trypsinize, and centrifuge to collect the pellet.
-
Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer. Gate the cell populations to quantify the percentage of cells undergoing targeted apoptosis versus vehicle controls.
Conclusion
The pyrrolo[2,3-d]pyrimidine core remains one of the most versatile and potent scaffolds in medicinal chemistry. By transitioning from simple ATP-competitive pan-inhibitors to sterically optimized and covalent modifiers, researchers can now achieve unprecedented target selectivity. However, the successful development of these derivatives relies entirely on the rigorous, self-validating experimental frameworks—such as TR-FRET and flow cytometry-based apoptosis assays—that accurately bridge the gap between biochemical affinity and cellular efficacy.
References
-
Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - Taylor & Francis Source: tandfonline.com URL:[Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC Source: nih.gov URL:[Link]
-
(A) Comparison data of ritlecitinib to tofacitinib is presented in... - ResearchGate Source: researchgate.net URL:[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC Source: nih.gov URL:[Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]
-
3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
Sources
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- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid efficacy compared to known drugs
Preclinical Efficacy and Mechanistic Profiling of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Scaffold vs. Benchmark Kinase Inhibitors
As a Senior Application Scientist in early-stage drug discovery, evaluating the foundational architecture of a small molecule is as critical as analyzing its final clinical data. The compound 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 2126935-98-4) is not a standalone therapeutic; rather, it is a highly privileged, foundational pharmacophore used to synthesize potent ATP-competitive kinase inhibitors.
This guide objectively compares the biochemical and cellular efficacy of optimized derivatives derived from this scaffold against established clinical and preclinical benchmark drugs, specifically Tofacitinib (a pan-JAK inhibitor) and MLi-2 (a LRRK2 inhibitor).
Mechanistic Rationale: The Architecture of Inhibition
To understand the efficacy of this scaffold, we must deconstruct its structural causality:
-
The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system acts as a near-perfect bioisostere for the adenine ring of ATP. The N1 and N7 atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., residues Glu930 and Leu932 in JAK2)[1].
-
The 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces a calculated steric penalty. This clashes with kinases possessing bulky "gatekeeper" residues, thereby filtering out off-target interactions and driving selectivity toward specific targets like LRRK2[2].
-
The 4-Carboxylic Acid Vector: Bare carboxylic acids exhibit poor membrane permeability and are generally inactive in cellular assays. However, this functional group serves as a critical synthetic vector. When converted into complex amides, it projects outward into the solvent-exposed channel or the ribose-binding pocket, allowing medicinal chemists to tune target selectivity (e.g., driving JAK1 over JAK2) without disrupting the core hinge-binding mechanics[3].
Fig 1. Mechanism of ATP-competitive kinase inhibition by 2-Me-PP4CA derivatives.
Comparative Efficacy Data
The tables below summarize the quantitative performance of the bare scaffold, its target-optimized amide derivatives, and benchmark drugs.
Table 1: Biochemical Kinase Inhibition Profile ( IC50 , nM)
Note: Assays performed at the apparent Km of ATP for each respective kinase to ensure accurate Ki reflection.
| Compound | Optimization Status | JAK1 | JAK2 | LRRK2 (WT) | LRRK2 (G2019S) |
| 2-Me-PP4CA (Bare Scaffold) | Unfunctionalized | >10,000 | >10,000 | >10,000 | >10,000 |
| Derivative A | JAK1-Optimized Amide | 1.2 | 45.0 | >1,000 | >1,000 |
| Derivative B | LRRK2-Optimized Amide | >1,000 | >1,000 | 4.5 | 3.2 |
| Tofacitinib | Pan-JAK Benchmark | 3.2 | 4.1 | >10,000 | >10,000 |
| MLi-2 | LRRK2 Benchmark | >10,000 | >10,000 | 0.8 | 0.3 |
Table 2: Cellular Target Engagement & Viability Counter-Screen
Note: Cellular efficacy requires membrane permeability. The bare scaffold is omitted as it does not cross the lipid bilayer effectively.
| Compound | Cellular Assay | Cell Line | Target IC50 (nM) | CellTiter-Glo CC50 (nM) |
| Derivative A | pSTAT5 (JAK1) | Human PBMCs | 28.5 | >10,000 |
| Tofacitinib | pSTAT5 (JAK1) | Human PBMCs | 45.2 | >10,000 |
| Derivative B | pSer935 (LRRK2) | HEK293 | 15.4 | >10,000 |
| MLi-2 | pSer935 (LRRK2) | HEK293 | 4.1 | >10,000 |
Self-Validating Experimental Protocols
To ensure data trustworthiness, every assay must contain internal validation metrics. The following protocols detail the methodologies used to generate the comparative data, emphasizing causality in assay design.
Protocol 1: High-Throughput ADP-Glo Biochemical Kinase Assay
Causality: We utilize the ADP-Glo assay because it universally quantifies kinase activity by measuring ADP production. This avoids the regulatory and safety burdens of radiometric assays ( 33P -ATP) while providing a highly sensitive, luminescent readout.
-
Compound Preparation: Serially dilute the 2-Me-PP4CA derivatives and Tofacitinib/MLi-2 in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Kinase Reaction: Add 5 µL of the purified kinase (e.g., JAK1 or LRRK2) suspended in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound-target equilibration.
-
ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing the peptide substrate and ATP. Crucial Step: The ATP concentration must be set exactly at the Km for the specific kinase batch to prevent artificial skewing of the IC50 . Incubate for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal (30-minute incubation).
-
Validation & Analysis: Read luminescence on a multi-mode plate reader. Validate the assay plate by calculating the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). System Requirement: The plate is only accepted if Z′≥0.65 .
Fig 2. Self-validating high-throughput screening workflow for kinase inhibitors.
Protocol 2: AlphaLISA Cellular Target Engagement & Viability Counter-Screen
Causality: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues or intracellular ATP competition (physiological ATP is ~1-5 mM). We use AlphaLISA to measure specific intracellular phosphorylation events (e.g., pSTAT5 for JAK, pSer935 for LRRK2). A parallel viability screen ensures that a drop in phosphorylation is due to target inhibition, not non-specific cell death.
-
Cell Seeding: Seed HEK293 (for LRRK2) or PBMCs (for JAK) at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the compound dose-response matrix for 2 hours.
-
Stimulation (JAK only): For JAK assays, stimulate PBMCs with IL-6 (50 ng/mL) for 15 minutes to induce STAT5 phosphorylation.
-
Lysis & Detection: Lyse cells using the AlphaLISA lysis buffer. Add Acceptor beads conjugated to the total-protein antibody and Donor beads conjugated to the phospho-specific antibody. Incubate in the dark for 2 hours.
-
Signal Acquisition: Read the Alpha signal (excitation 680 nm, emission 615 nm).
-
Viability Counter-Screen: In a parallel identical plate, add CellTiter-Glo reagent after the 2-hour compound treatment. Measure luminescence to calculate the CC50 (cytotoxicity). True target engagement is validated only if the CC50/IC50 ratio (Therapeutic Index) is >100.
References
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases ACS Omega URL:[Link]
Sources
Deazapurine Paradigms: A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Isomers
Executive Summary
In the landscape of modern drug discovery, the rational design of nitrogenous heterocycles is paramount. Deazapurines, specifically pyrrolopyrimidines, serve as critical bioisosteres of naturally occurring purines like adenine and guanine. However, the precise positioning of the nitrogen atom within the fused pyrrole ring dictates the molecule's physicochemical properties, electronic distribution, and ultimate pharmacological fate. This guide provides an objective, data-driven comparison between two highly utilized isomers: pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine), detailing their structural causality, target affinities, and experimental validation protocols.
Structural Causality and Pharmacophore Mechanics
The fundamental divergence between these isomers lies in their hydrogen-bonding vectors and electron density, which directly govern their binding modalities in biological targets.
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): 1[1]. The N7 position acts as a critical hydrogen-bond donor, while the pyrimidine nitrogens (N1/N3) act as acceptors. This specific arrangement perfectly mimics the binding of adenine within the highly conserved hinge region of kinases.
-
Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): By shifting the nitrogen to the 9-position, the dipole moment and pKa of the molecule are significantly altered.2[2].
Structural divergence and pharmacological applications of deazapurine isomers.
Target Affinity and Pharmacological Divergence
The structural nuances between the 2,3-d and 3,2-d isomers result in starkly contrasting pharmacological profiles.
Kinase Inhibition: The 2,3-d isomer dominates this space. For instance, 3[3]. Replacing the pyrrole "–NH–" with "–S–" or "–NMe–" dramatically reduces potency, proving that the specific N-H hydrogen bond is an absolute requirement for hinge region anchoring.
Antifolate Activity: In the realm of one-carbon metabolism, the 3,2-d isomer shows superior selectivity for specific targets.2[2]. Conversely, pyrrolo[3,2-d]pyrimidine analogs (such as AGF347) exhibit highly potent SHMT2 inhibition due to their distinct spatial orientation that aligns perfectly with the enzyme's polar contacts.
Quantitative Pharmacological Comparison
| Property / Target | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) |
| Primary Target Class | ATP-Competitive Kinases (EGFR, JAK, ALK) | Metabolic Enzymes (SHMT2, PNP) |
| EGFR (C797S) Affinity | Sub-nanomolar IC50 (e.g., Compound 31r) | Typically >1 µM (Poor hinge complementarity) |
| SHMT2 Affinity | Ki > 200 µM (e.g., Pemetrexed) | High affinity (e.g., AGF347) |
| Cellular Transporter Uptake | 4[4] | Variable; heavily relies on N5-substitutions |
| Maximum Tolerated Dose (MTD) | 5[5] | 5[5] |
Experimental Methodology: Self-Validating Isomer Screening Protocol
To objectively compare the binding affinities and cellular uptake of these isomers, researchers must employ a self-validating competitive binding assay. The following protocol utilizes radiometric displacement to ensure high sensitivity when measuring sub-nanomolar affinity differences.
Objective: Quantify differential binding affinities of 2,3-d and 3,2-d isomers against specific folate transporters (e.g., PCFT and FRα).
Step 1: Cell Line Preparation and pH-Dependent Incubation Causality Check:4[4]. Therefore, assays must be conducted at both pH 5.5 (optimal for PCFT) and pH 7.4 (optimal for FRα).
-
Seed CHO cells engineered to express either human FRα or PCFT in 6-well plates.
-
Wash cells twice with HEPES-buffered saline (pH 7.4) or MES-buffered saline (pH 5.5).
Step 2: Radioligand Competitive Binding
-
Incubate cells with 0.5 µM of [³H]Methotrexate ([³H]MTX) or [³H]Folic Acid.
-
Simultaneously introduce the unlabeled pyrrolopyrimidine isomers at varying concentrations (0.1 nM to 10 µM).
-
Incubate at 4 °C for 5 minutes to prevent internalization, isolating the measurement to surface receptor binding affinity.
Step 3: Orthogonal Cellular Validation (Nucleoside Rescue) Causality Check: To prove that the observed cytotoxicity is strictly due to on-target antifolate activity rather than off-target toxicity, a rescue assay is mandatory.
-
Plate target cancer cells (e.g., KB cells) and treat with the calculated IC50 of the synthesized isomer. 2.6[6].
-
Validation: If cell viability is restored upon nucleoside addition, the isomer's mechanism of action is conclusively validated as on-target inhibition of de novo purine/pyrimidine biosynthesis.
Step-by-step workflow for competitive radiometric binding assays of pyrrolopyrimidines.
Pharmacokinetics and Toxicity Profiles
The structural differences between the two isomers also dictate their in vivo stability and toxicity limits. 5[5]. Conversely, pyrrolo[2,3-d]pyrimidines show a broader range of Maximum Tolerated Doses (MTD). For example, the clinical 2,3-d antifolate LY231514 (Pemetrexed) has an MTD of ~5 mg/kg, whereas kinase-targeted 2,3-d analogs like PKI-116 can tolerate up to 150 mg/kg, demonstrating that side-chain modifications heavily influence the baseline toxicity of the 2,3-d core.
Conclusion
Choosing between pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds is not a matter of general superiority, but of strict target complementarity. The 2,3-d isomer remains the undisputed champion for ATP-competitive kinase inhibition due to its precise H-bond donor capabilities at the N7 position. However, for researchers targeting atypical metabolic pockets—such as SHMT2 in one-carbon metabolism—the altered dipole and unique polar contacts of the 3,2-d isomer provide an indispensable chemical tool that bypasses the limitations of traditional 7-deazapurines.
References
-
[Synthetic Entries to and Biological Activity of Pyrrolopyrimidines] - Chemical Reviews - 1
-
[Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors...] - PMC - 6
-
[Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2] - PMC - 2
-
[Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution] - PMC - 5
-
[Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates...] - Journal of Medicinal Chemistry - ACS Publications - 4
-
[Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations] - Journal of Medicinal Chemistry - ACS Publications - 3
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I frequently oversee the implementation of safety and logistical frameworks for novel heterocyclic building blocks used in drug discovery. 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2126935-98-4) is a highly specialized intermediate, often utilized in the synthesis of targeted therapeutics such as kinase inhibitors.
While its biological utility is significant, the exact structural features that make it valuable—its nitrogen-rich pyrrolopyrimidine core and functionalized carboxylic acid—dictate strict operational and disposal protocols. This guide provides a self-validating, step-by-step framework for the safe handling, containment, and terminal destruction of this compound, ensuring absolute compliance with global environmental and laboratory safety standards.
Physicochemical & Hazard Profiling
To design an effective and compliant disposal strategy, we must first analyze the material's physical and hazard profile. Like many pyrrolo[2,3-d]pyrimidines, this compound presents specific acute toxicity and environmental risks that preclude standard disposal methods[1].
| Property / Hazard | Specification / Details | Operational Implication |
| Chemical Name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | Amphoteric potential; contains both a basic pyrimidine ring and an acidic carboxyl group. |
| CAS Registry Number | 2126935-98-4 | Essential for tracking waste manifests and ensuring regulatory compliance[2]. |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye irritation; respiratory irritant[1]. |
| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | Requires specialized high-temperature incineration with exhaust scrubbing[3]. |
| Environmental Precaution | Zero Drain Discharge | Must not enter drains or water courses due to uncharacterized ecotoxicity to aquatic life[4]. |
Mechanistic Rationale for Disposal Protocols
The disposal of nitrogen-rich heterocycles cannot be treated like standard organic waste. When 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is subjected to thermal degradation, the pyrrolopyrimidine core breaks down, releasing high concentrations of toxic nitrogen oxides (NOx)[3]. If released into the atmosphere, NOx compounds contribute to severe environmental degradation, including smog and acid rain.
Therefore, the causality behind our disposal choice is clear: the compound must be processed in a chemical incinerator equipped with an afterburner (to ensure the complete thermal oxidation of the robust aromatic ring) and an alkaline scrubber (to chemically neutralize the acidic NOx gases before atmospheric release)[3].
Standard Operating Procedure (SOP): Safe Handling & Spill Response
Phase 1: Engineering Controls and PPE Setup
-
Ventilation: Conduct all weighing, dissolution, and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized dust[4].
-
PPE Selection: Don a fitted N95 or P100 particulate respirator (if working outside a ventilated enclosure), double nitrile gloves (minimum 5 mil thickness), chemical splash goggles, and a fluid-resistant lab coat[4].
Phase 2: Emergency Spill Response (Self-Validating Protocol)
In the event of a powder spill, use the following self-validating cleanup protocol to ensure zero residual contamination:
-
Containment: Immediately isolate the area. Do not use compressed air or dry sweeping, as this will aerosolize the active pharmaceutical ingredient (API)[5].
-
Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to suppress dust formation[3].
-
Collection: Use damp, disposable absorbent pads to wipe up the material. Transfer the pads and the bulk powder into a high-density polyethylene (HDPE) hazardous waste container[5].
-
Decontamination & Validation: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a distilled water rinse[5].
-
Self-Validation Step: Swab the cleaned area with a moistened pH indicator strip. A neutral pH (6.5–7.5) confirms that the acidic residue has been fully neutralized and removed.
-
Waste Segregation & Disposal Workflows
The following step-by-step methodology outlines the terminal disposal plan for both solid and liquid waste streams.
Protocol A: Solid Waste Disposal
-
Collection: Gather all unreacted powder, contaminated weigh boats, spatulas, and filter papers.
-
Packaging: Place the solid waste into a clear, sealable polyethylene bag. Double-bag the waste to prevent puncture leaks during transit[5].
-
Labeling: Affix a standardized hazardous waste label detailing the chemical name, CAS number (2126935-98-4), and the primary hazards (Irritant, Toxic).
-
Storage: Store the sealed bags in a designated, dry, and well-ventilated satellite accumulation area, strictly isolated from strong oxidizing agents[4].
-
Terminal Destruction: Transfer the containers to a licensed chemical waste contractor. You must explicitly mandate on the waste manifest that the material is routed to a chemical incinerator equipped with an afterburner and scrubber[3].
Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
-
Segregation: Separate liquid waste into halogenated and non-halogenated streams, depending on the reaction solvents utilized alongside the pyrrolopyrimidine.
-
Neutralization: Because the liquid waste may be acidic due to the carboxylic acid moiety, carefully adjust the pH using dilute sodium bicarbonate.
-
Self-Validation Step: Use a calibrated pH meter to confirm the solution has reached a neutral pH (6.5–7.5) before sealing the container. This prevents dangerous gas evolution and pressure buildup during storage.
-
-
Containment: Store the neutralized liquid in UN-approved, chemically compatible jerrycans (e.g., PTFE or HDPE). Do not fill beyond 90% capacity to allow for vapor expansion.
-
Disposal: Hand over to a licensed contractor for high-temperature incineration. Under no circumstances should liquid waste containing pyrrolopyrimidine derivatives be discharged into the municipal sewer system[4].
Disposal Decision Tree & Lifecycle Diagram
The following diagram illustrates the logical workflow for segregating and destroying 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid waste, ensuring environmental compliance.
Caption: Waste segregation and thermal destruction workflow for pyrrolopyrimidine derivatives.
References
-
Capot Chemical Co., Ltd. "MSDS of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine." Capot Chemical. [Link]
Sources
- 1. 1005206-17-6|7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2126935-98-4 | 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid - AiFChem [aifchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. targetmol.com [targetmol.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safe Handling & Operational Logistics for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
As drug development increasingly relies on targeted therapies, the handling of specialized heterocyclic building blocks demands protocols that go beyond standard safety data sheets. 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2126935-98-4) [1] is a critical pharmacophore frequently utilized in the synthesis of ATP-competitive kinase inhibitors (such as JAK and Src inhibitors).
While its primary hazards are classified under skin, eye, and respiratory irritation (H315, H319, H335) [2], its structural mimicry of the adenine ring in ATP means that accidental systemic exposure—via inhalation of aerosolized powder or ingestion—carries the risk of off-target biological activity [3].
This guide provides a self-validating, step-by-step operational framework for researchers and safety officers to handle this compound with uncompromising scientific rigor.
Hazard Causality & Biological Containment Rationale
To design an effective safety protocol, we must first understand the chemical causality of the hazard:
-
The Carboxylic Acid Moiety: Confers local tissue irritation. As a dry powder, it is prone to static charge accumulation, increasing the risk of aerosolization and subsequent inhalation, which triggers respiratory tract irritation.
-
The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system is a well-documented bioisostere of purine [3]. If introduced into the bloodstream, it can intercalate into the hinge region of intracellular kinases, potentially disrupting normal cellular signaling pathways.
Mechanism of off-target toxicity via ATP-competitive kinase inhibition by pyrrolo-pyrimidines.
Personal Protective Equipment (PPE) Matrix
Because this compound bridges the gap between a standard chemical irritant and a potentially highly potent active pharmaceutical ingredient (HPAPI) precursor, a multi-layered PPE approach is required [3].
| PPE Category | Specification / Standard | Causality & Justification | Replacement Frequency |
| Hand Protection | Double Nitrile (Min 0.11 mm thickness) | The core is lipophilic enough to permeate thin barriers if dissolved in DMSO/DMF. Double gloving ensures a fail-safe. | Outer glove: Every 2 hours or upon contamination. Inner: Daily. |
| Eye Protection | ANSI Z87.1 Safety Goggles | The carboxylic acid moiety causes severe eye irritation (Category 2A). Glasses are insufficient against fine dust. | Clean daily with 70% IPA. |
| Respiratory | NIOSH N95 / FFP2 (Minimum) | Protects against aerosolized fine powders (STOT SE 3). Upgrade to N100 if weighing outside a ventilated enclosure. | Discard after single use or if breathing resistance increases. |
| Body Protection | Disposable Tyvek® Lab Coat with knit cuffs | Prevents powder from settling on personal clothing and being transported outside the containment zone. | Discard weekly or immediately upon known contamination. |
Operational Workflow: Step-by-Step Handling
To ensure trustworthiness, your handling protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.
Phase 1: Preparation & Static Mitigation
-
Verify Containment: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) is operating with a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital monitor or use a standard Kimwipe flutter test.
-
Static Neutralization: Carboxylic acid powders are highly susceptible to triboelectric charging. Before opening the vial, use an anti-static ionizer (e.g., Zerostat gun) on the exterior of the vial and the weighing spatula. Causality: This prevents the powder from "jumping" and creating an invisible inhalation hazard.
Phase 2: Weighing & Solubilization
-
Weighing: Tare a static-free weighing boat. Carefully transfer the solid using a grounded, stainless-steel micro-spatula.
-
In-Hood Solubilization: Never transport the dry powder across the open laboratory. If creating a stock solution, add your solvent (typically DMSO or DMF for pyrrolo-pyrimidines) directly to the weighing vessel or reaction flask inside the fume hood.
-
Sealing: Cap the vial securely and wipe the exterior with a solvent-dampened tissue before removing it from the hood.
Operational workflow for the safe handling and solubilization of pyrrolo-pyrimidine powders.
Spill Response & Decontamination Protocol
Standard water wipe-downs are ineffective for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid due to its poor aqueous solubility at neutral pH.
Chemical Decontamination Strategy: We exploit the carboxylic acid moiety by using a mild base to deprotonate the compound, converting it into a highly water-soluble sodium salt.
-
Isolate the Area: Alert nearby personnel and increase hood ventilation to maximum.
-
Solid Spill Containment: Do not sweep. Cover the spilled powder with absorbent paper towels to prevent aerosolization.
-
Chemical Neutralization: Gently pour a 5% Sodium Carbonate ( Na2CO3 ) or 5% Sodium Bicarbonate ( NaHCO3 ) solution over the towels. Causality: The base reacts with the carboxylic acid, ionizing the molecule and forcing it into the aqueous phase.
-
Wipe & Rinse: Wipe the area from the perimeter inward. Follow with a secondary wipe using a 10% ethanol/water solution to remove residual salts, and finally a dry wipe.
-
Dispose: Place all contaminated wipes into a sealed, labeled hazardous waste bag.
Waste Disposal Strategy
Proper disposal prevents environmental contamination and downstream exposure to sanitation workers.
-
Solid Waste: All empty vials, contaminated spatulas, weighing boats, and PPE must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Irritant Heterocycles."
-
Liquid Waste: If dissolved in DMSO, DMF, or methanol, the waste must be segregated into a Non-Halogenated Organic Waste carboy. Do not mix with acidic waste streams, as low pH can cause the compound to precipitate out of solution, creating a sludge that complicates incineration.
References
-
Qualia Bio / BenchChem Safety Guidelines. "Handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) and Kinase Inhibitors." Qualia BioTech & BenchChem Technical Resources. Available at:[Link]
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